benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a pyrrolidinyl group and a triazolyl group. Due to its intricate molecular architecture, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(12-3-4-14-16(7-12)24-10-18-14)21-6-5-13(8-21)22-9-15(19-20-22)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBKAWIWEFZHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the process and minimize human error. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have shown effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and pyrrolidine structures enhances antimicrobial efficacy .
Anticancer Potential
Benzo[d]thiazol derivatives have been investigated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspase pathways . For example, certain thiazole derivatives have shown promising activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Synthesis Methodologies
The synthesis of benzo[d]thiazol derivatives typically involves multi-step organic reactions. For instance, innovative synthetic routes have been developed that incorporate environmentally friendly approaches and efficient reaction conditions. A notable method includes the use of palladium-catalyzed reactions which streamline the synthesis of complex thiazole derivatives .
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of benzo[d]thiazol derivatives:
- Antimicrobial Studies : A study reported the synthesis of various thiazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another study demonstrated that specific thiazole-integrated compounds could effectively induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents .
- Neuroprotective Effects : Research has also explored the neuroprotective properties of these compounds against neurodegenerative diseases through their antioxidant mechanisms .
Mechanism of Action
The mechanism by which benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Triazole derivatives: These compounds contain the triazole ring and are used in various chemical and biological applications.
Pyrrolidinyl derivatives: These compounds feature the pyrrolidinyl group and are known for their diverse biological activities.
Uniqueness: Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone stands out due to its unique combination of benzothiazole, triazole, and pyrrolidinyl groups. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a compound that integrates a benzo[d]thiazole moiety with a triazole and pyrrolidine structure. This combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound features:
- Benzo[d]thiazole : A heterocyclic aromatic compound that often exhibits biological activity.
- Triazole : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
- Pyrrolidine : A five-membered ring that enhances the bioactivity of compounds.
Biological Activity Overview
Research into the biological activities of similar compounds reveals various pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole and triazole moieties. For instance:
- Compound B7 , a derivative of benzothiazole, showed significant inhibition of cancer cell proliferation in A431 and H1299 lines. It induced apoptosis and cell cycle arrest at concentrations as low as 1 μM .
- The presence of electron-withdrawing groups in the phenyl ring has been correlated with enhanced cytotoxicity against leukemia cell lines, indicating that structural modifications can significantly impact activity .
Anticonvulsant Activity
The incorporation of thiazole rings has been linked to anticonvulsant properties:
- Analogues with thiazole moieties displayed protective effects in seizure models. For example, certain thiazole-linked compounds provided up to 100% protection in electroshock tests .
Structure-Activity Relationship (SAR)
The biological activity of benzo[d]thiazol derivatives is often influenced by specific structural features:
- Substituents on the Aromatic Ring : Electron-withdrawing groups enhance cytotoxicity.
- Linkage to Triazole and Pyrrolidine : The connectivity between these rings can modulate pharmacological effects significantly.
Research Findings and Case Studies
A comprehensive review of literature indicates that modifications to the benzo[d]thiazole structure can lead to promising leads in drug development:
Q & A
Q. What synthetic methodologies are reported for constructing the benzo[d]thiazole-triazole-pyrrolidinone scaffold?
The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example:
- Step 1: React 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with a cyclopropane-substituted α,β-unsaturated ketone (e.g., 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone precursor in ethanol under reflux (4–6 hours) .
- Step 2: Acid catalysis (e.g., glacial acetic acid) enhances cyclization efficiency .
- Purification: Recrystallization from ethanol/chloroform (1:1) or DMF/ethanol mixtures improves yield and purity .
Q. Key Table: Comparison of Synthetic Approaches
| Method | Reactants | Solvent | Catalyst | Reflux Time | Yield (%) |
|---|---|---|---|---|---|
| A | Hydrazine + α,β-unsaturated ketone | Ethanol | Acetic acid | 4 hr | 60–75 |
| B | Hydrazine hydrate + substituted benzaldehyde | Ethanol | None | 4 hr | 50–65 |
Q. How is the compound structurally characterized in crystallographic studies?
X-ray crystallography using SHELXL (v.2015+) is the gold standard for resolving bond lengths, angles, and stereochemistry . Key steps:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Refinement: Apply full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms .
- Validation: Check for R-factor convergence (< 0.05) and validate hydrogen bonding via PLATON .
Note: Disordered cyclopropane or triazole moieties may require constrained refinement .
Q. What preliminary biological assays are suitable for screening this compound?
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ to reference drugs like doxorubicin .
- Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?
- Case Study: A 2024 study reported discrepancies in pyrrolidine ring conformation between NMR (solution state) and X-ray (solid state).
- Resolution:
Q. What strategies optimize reaction yields in multi-step syntheses?
- DoE Approach: Vary solvent polarity (ethanol vs. dioxane), catalyst loading (0–5% acetic acid), and temperature (60–100°C) to identify optimal conditions .
- Microwave Assistance: Reduce reaction time from 4 hours to 30 minutes while maintaining >70% yield .
- Byproduct Mitigation: Add molecular sieves to absorb water in condensation steps .
Q. Table: Yield Optimization via Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 65 | 95 |
| DMF | 36.7 | 72 | 90 |
| Acetonitrile | 37.5 | 58 | 88 |
Q. How is SHELX software applied to resolve twinned or low-resolution crystallographic data?
- Twinning: Use SHELXD for twin-law identification (e.g., two-fold rotation) and SHELXL for HKLF 5 refinement .
- Low-Resolution Data (d > 1.0 Å): Apply TLS parameterization to model anisotropic motion and improve R-free values .
- Macromolecular Crossover: Despite being designed for small molecules, SHELXL handles high-resolution protein data (<1.2 Å) via restrained refinement .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Pharmacophore Modeling: Map the triazole’s hydrogen-bond acceptor sites and benzo[d]thiazole’s hydrophobic regions using Schrödinger Phase .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability to target proteins (e.g., EGFR kinase) .
- QSAR: Correlate substituent electronegativity (Hammett σ) with IC₅₀ values using MLR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
